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Compound of Interest

Compound Name: 7-Bromoquinazolin-4-amine

Cat. No.: B1527819 Get Quote

Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous

therapeutic agents, including anticancer and antimicrobial drugs. 7-Bromoquinazolin-4-amine
(CAS 1123169-43-6) is a pivotal intermediate in the synthesis of these complex molecules.[1]

[2][3] Its functional handles—a reactive bromine atom and a nucleophilic amine—allow for

diverse chemical modifications, making it a valuable building block for drug discovery pipelines.

This technical guide provides a comprehensive analysis of the key spectroscopic data used to

identify and confirm the structure of 7-Bromoquinazolin-4-amine. As Senior Application

Scientist, my objective is not merely to present data, but to offer a field-proven perspective on

its interpretation, explaining the causal relationships between molecular structure and spectral

output. This document is designed for researchers, chemists, and drug development

professionals who require a robust understanding of this compound's analytical profile.

Molecular Profile
A foundational step in any analysis is the confirmation of the molecule's basic properties. These

values serve as the primary reference against which all spectroscopic data are validated.
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Property Value Source

Chemical Formula C₈H₆BrN₃ [1]

Molecular Weight 224.06 g/mol [1]

Monoisotopic Mass 222.97451 Da [1]

CAS Number 1123169-43-6 [2]

To facilitate the discussion of NMR data, the following standardized numbering scheme for the

quinazoline ring will be used.

Caption: Structure of 7-Bromoquinazolin-4-amine with atom numbering.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the most direct evidence of a compound's molecular weight and

offers insights into its structural stability and fragmentation pathways.

Experimental Protocol: Electrospray Ionization (ESI-MS)
Sample Preparation: A dilute solution of 7-Bromoquinazolin-4-amine (approx. 0.1 mg/mL)

is prepared in a suitable solvent mixture such as methanol:water (1:1 v/v) with 0.1% formic

acid to facilitate protonation.

Instrumentation: The sample is infused into a high-resolution mass spectrometer (e.g., an

Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source operating

in positive ion mode.

Acquisition Parameters:

Ionization Mode: ESI Positive

Capillary Voltage: 3.5 – 4.5 kV

Sheath/Aux Gas: Nitrogen

Scan Range: m/z 100 – 500
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Rationale: ESI is a soft ionization technique that minimizes in-source fragmentation, ensuring

the prominent observation of the protonated molecular ion, [M+H]⁺. The use of formic acid

creates an acidic environment that promotes the formation of positively charged ions, which

is essential for detection in positive mode.

Data Summary & Interpretation
Ion Species Calculated m/z

Observed m/z
(Predicted)

Interpretation

[M(⁷⁹Br)+H]⁺ 223.9821 ~223.98
Molecular ion with

⁷⁹Br isotope

[M(⁸¹Br)+H]⁺ 225.9797 ~225.98
Molecular ion with ⁸¹Br

isotope

Expert Interpretation: The hallmark of a bromine-containing compound in mass spectrometry is

the presence of a doublet for the molecular ion peak.[4] The natural abundance of bromine

isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in two distinct peaks separated by

approximately 2 m/z units with a nearly 1:1 intensity ratio.[4] For 7-Bromoquinazolin-4-amine,

this signature would be the definitive confirmation of bromine incorporation and the compound's

molecular weight. The observed mass should align precisely with the calculated monoisotopic

mass of the protonated species.

Below is a proposed fragmentation pathway, a logical deduction based on the stable

quinazoline core.

[M+H]⁺
m/z ≈ 224/226

Fragment 1
m/z ≈ 197/199- HCN

Fragment 2
m/z = 145

- Br•
Fragment 3
m/z = 118

- HCN

Click to download full resolution via product page

Caption: Proposed ESI-MS fragmentation pathway.
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Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups

present in a molecule. The spectrum provides a unique "fingerprint" based on the vibrational

frequencies of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance
(ATR-FTIR)

Sample Preparation: A small amount of solid 7-Bromoquinazolin-4-amine powder is placed

directly onto the diamond crystal of the ATR accessory.

Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the

crystal. A background spectrum of the clean, empty crystal is recorded first. The sample

spectrum is then acquired over a range of 4000–400 cm⁻¹.

Rationale: ATR is the preferred method for solid samples as it requires minimal preparation

and provides high-quality, reproducible spectra. This self-validating system ensures that the

obtained spectrum is solely from the sample, as the background spectrum of the crystal

environment is computationally subtracted.

Data Summary & Interpretation
The following table outlines the expected characteristic absorption bands for 7-
Bromoquinazolin-4-amine based on established spectroscopic data for aromatic amines and

quinazoline systems.[5][6][7]
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Wavenumber
(cm⁻¹)

Intensity Vibration Type
Functional Group
Assignment

3450 – 3300 Medium

Asymmetric &

Symmetric N-H

Stretch

Primary Amine (-NH₂)

3100 – 3000 Medium-Weak Aromatic C-H Stretch Quinazoline Ring

1650 – 1580 Strong N-H Bend (Scissoring) Primary Amine (-NH₂)

1620 – 1550 Strong C=N and C=C Stretch
Quinazoline Ring

System

1500 – 1400 Medium C=C Stretch (in-ring) Aromatic Ring

1335 – 1250 Strong Aromatic C-N Stretch Aryl-NH₂

900 – 675 Strong
Aromatic C-H Bend

(out-of-plane)

Substituted Benzene

Ring

600 – 500 Weak-Medium C-Br Stretch Bromo-Aryl

Expert Interpretation: The IR spectrum provides several key diagnostic features. The most

telling is the pair of peaks in the 3450–3300 cm⁻¹ region, which is a definitive sign of a primary

amine (-NH₂), corresponding to its asymmetric and symmetric stretching modes.[5] This is

complemented by a strong N-H bending absorption around 1620 cm⁻¹. The complex series of

strong bands between 1620 cm⁻¹ and 1400 cm⁻¹ is characteristic of the fused aromatic

quinazoline system, arising from the coupled vibrations of C=C and C=N bonds. The strong C-

N stretch near 1300 cm⁻¹ further confirms the aromatic amine structure. Finally, the C-Br

stretch, while often weak, is expected in the low-frequency region of the fingerprint area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a

molecule in solution, providing detailed information about the chemical environment of each

hydrogen and carbon atom.
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Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Approximately 5-10 mg of 7-Bromoquinazolin-4-amine is dissolved in

~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an

internal standard (0 ppm).

Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and, if necessary, 2D

correlation spectra (e.g., COSY, HSQC) to aid in assignments.

Rationale: DMSO-d₆ is chosen as the solvent due to its excellent solubilizing power for polar,

aromatic compounds. Its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm)

are well-defined and do not typically interfere with signals from the analyte. The amine

protons are often visible in DMSO-d₆ due to slower exchange rates compared to other

solvents like D₂O.

¹H NMR Data & Interpretation (Predicted)
The following assignments are predicted based on extensive analysis of structurally related

quinazoline derivatives and fundamental NMR principles.[8][9]
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Proton (Fig.
1)

Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration
Interpretati
on

H2 8.4 - 8.6 s - 1H

Singlet due to

no adjacent

protons;

deshielded by

two adjacent

N atoms.

H5 8.2 - 8.4 d J ≈ 9.0 1H

Doublet due

to ortho

coupling with

H6.

Deshielded

by proximity

to the

pyrimidine

ring.

H8 7.9 - 8.1 d J ≈ 2.0 1H

Doublet due

to meta

coupling with

H6.

Deshielded

by Br and

adjacent N

atom.

H6 7.6 - 7.8 dd J ≈ 9.0, 2.0 1H

Doublet of

doublets from

ortho

coupling to

H5 and meta

coupling to

H8.

-NH₂ 7.3 - 7.7 br s - 2H Broad singlet,

exchangeabl
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e with D₂O.

Position is

concentration

-dependent.

¹³C NMR Data & Interpretation (Predicted)
Predicted chemical shifts are based on data from analogous structures and established

substituent effects.[8][10][11]

Carbon (Fig. 1) Predicted δ (ppm) Interpretation

C4 158 - 162
Attached to the exocyclic

amine, highly deshielded.

C8a 150 - 153
Quaternary carbon at the ring

junction.

C2 148 - 151
Deshielded by two adjacent

nitrogen atoms.

C4a 145 - 148
Quaternary carbon at the ring

junction.

C6 128 - 131 Aromatic CH.

C5 125 - 128 Aromatic CH.

C8 120 - 124
Aromatic CH, shifted by

adjacent bromine.

C7 118 - 122

Carbon directly attached to

bromine; shift influenced by C-

Br bond.

Integrated Spectroscopic Workflow
The definitive structural confirmation of a molecule like 7-Bromoquinazolin-4-amine is not

achieved by a single technique but by the logical integration of all spectroscopic data. The

workflow below illustrates this principle of convergence.
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Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion
The spectroscopic profile of 7-Bromoquinazolin-4-amine is distinct and readily interpretable.

Mass spectrometry confirms its molecular weight and the presence of bromine through a

characteristic isotopic doublet. Infrared spectroscopy provides clear evidence of its primary

aromatic amine functionality and the quinazoline core. Finally, NMR spectroscopy, through

predictable chemical shifts and coupling patterns, elucidates the precise arrangement of atoms,

confirming the 7-bromo substitution pattern. Together, these techniques provide a self-

validating system for the unambiguous identification and quality control of this critical synthetic

intermediate, empowering researchers to proceed with confidence in their drug development

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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